

Spectroscopic Profile of Methyl tetrahydro-2H-pyran-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl tetrahydro-2H-pyran-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl tetrahydro-2H-pyran-3-carboxylate** (C₇H₁₂O₃, CAS No: 18729-20-9). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl tetrahydro-2H-pyran-3-carboxylate**. These predictions are derived from spectral data of analogous compounds, such as substituted tetrahydropyrans and methyl esters.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	s	3H	-OCH ₃
~3.80 - 4.00	m	2H	H-6
~3.40 - 3.60	m	1H	H-2a (axial)
~3.20 - 3.30	m	1H	H-2e (equatorial)
~2.50 - 2.70	m	1H	H-3
~1.80 - 2.00	m	2H	H-4
~1.50 - 1.70	m	2H	H-5

Note: The chemical shifts and multiplicities are estimations and may vary depending on the actual stereochemistry of the molecule and the experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~172.0	C=O (ester)
~68.0	C-6
~67.0	C-2
~51.5	-OCH ₃
~45.0	C-3
~28.0	C-4
~25.0	C-5

Note: These chemical shifts are approximate values for the carbon atoms in the structure.

Table 3: Predicted IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1200 - 1100	Strong	C-O stretch (ester and ether)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
144	[M] ⁺ (Molecular Ion)
113	[M - OCH ₃] ⁺
85	[M - COOCH ₃] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl tetrahydro-2H-pyran-3-carboxylate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16

- Relaxation delay: 1.0 s
- Pulse width: 30°
- Spectral width: -2 to 12 ppm
- ¹³C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Spectral width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

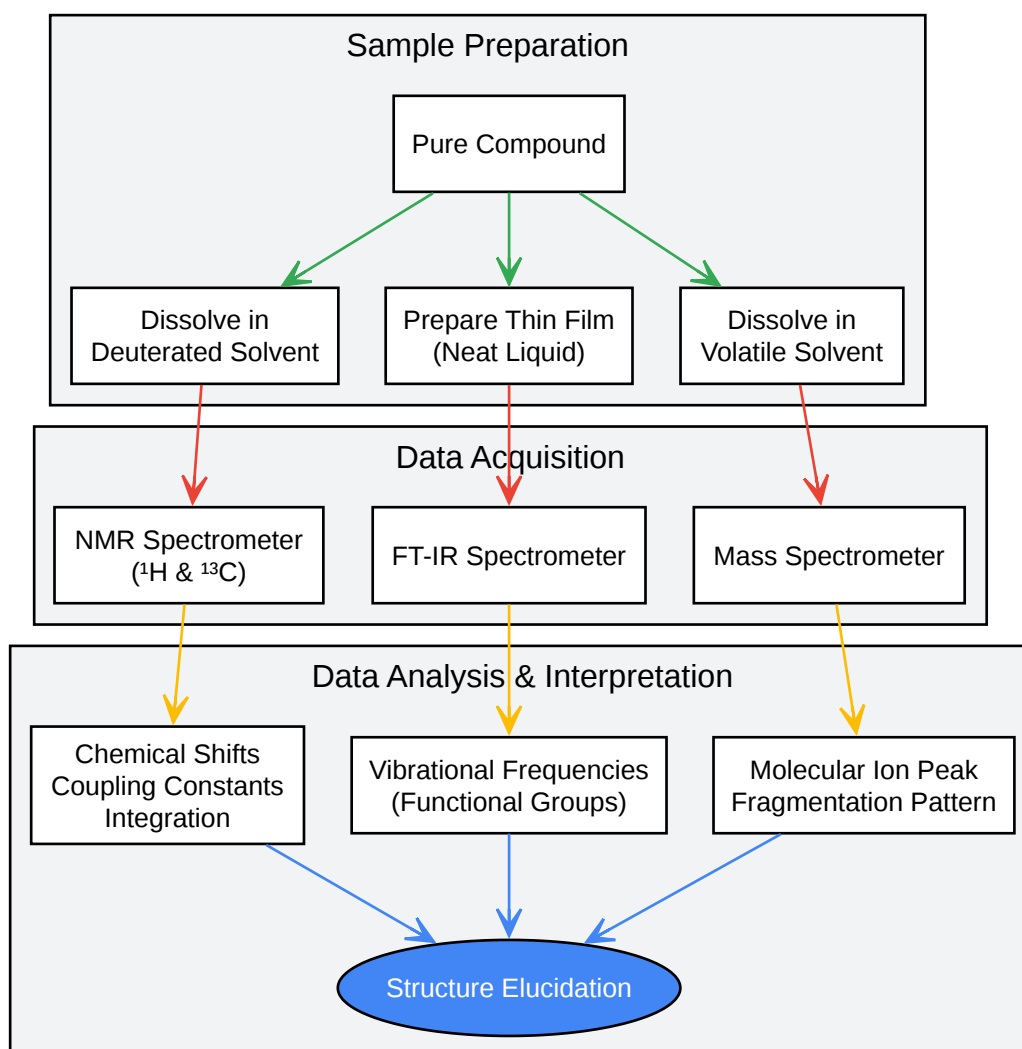
- Sample Preparation: As **Methyl tetrahydro-2H-pyran-3-carboxylate** is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Scan range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 32
- Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- **Ionization Method:** Utilize Electron Ionization (EI) at 70 eV.
- **Mass Analyzer:** Employ a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Acquisition:** Scan a mass-to-charge (m/z) range of 10 to 200.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **Methyl tetrahydro-2H-pyran-3-carboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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